

Application Notes and Protocols for [3H]MDL 105519 Radioligand Binding Assay

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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B1676107

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Introduction

[3H]MDL 105519 is a potent and selective radiolabeled antagonist for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.^{[1][2]} The glycine binding site on the NR1 subunit of the NMDA receptor has become a significant target for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document provides a detailed protocol for a radioligand binding assay using [3H]MDL 105519 to characterize the glycine site of the NMDA receptor.

Principle of the Assay

This assay is a competitive binding experiment that measures the ability of a test compound to displace the high-affinity radioligand [3H]MDL 105519 from the glycine binding site on the NMDA receptor. The protocol involves the incubation of a biological sample, such as rat brain membranes or cell lines expressing the NMDA receptor, with a fixed concentration of [3H]MDL 105519 in the presence of varying concentrations of a competing unlabeled ligand. The amount of radioactivity bound to the receptors is then measured after separating the bound from the free radioligand via rapid filtration. By analyzing the displacement curve, the affinity (Ki) of the test compound for the glycine binding site can be determined.

Quantitative Data Summary

The following tables summarize the binding characteristics of [3H]MDL 105519 from various studies.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]MDL 105519

Biological Source	Kd (nM)	Bmax (fmol/mg protein)	Reference
Rat brain membranes	3.77	12.1 pmol/mg protein	[3]
Homomeric NMDA-NR1a receptors (CHO-K1 cells)	1.8	370	[4]
Adult rodent forebrain	2.5	Not Reported	[5]
Pig cortical brain membranes	3.73 ± 0.43	3030 ± 330	[6]

Table 2: Kinetic Parameters of [3H]MDL 105519 Binding to Rat Brain Membranes

Parameter	Value	Unit	Reference
Association rate constant (Kon)	7.0×10^7	$M^{-1}min^{-1}$	[3]
Dissociation rate constant (Koff)	0.232	min^{-1}	[3]

Experimental Protocols

Materials and Reagents

- [3H]MDL 105519 (specific activity ~20-30 Ci/mmol)
- Unlabeled MDL 105519 or other glycine site ligands (for non-specific binding determination)
- Rat brain tissue (e.g., forebrain or cortex) or cells expressing NMDA receptors

- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Glass fiber filters (e.g., Whatman GF/B or GF/C)
- Scintillation cocktail
- Polypropylene assay tubes
- Homogenizer (e.g., Potter-Elvehjem)
- Refrigerated centrifuge
- Filtration manifold
- Liquid scintillation counter

Membrane Preparation from Rat Brain

- Euthanize rats according to approved animal care protocols and rapidly dissect the desired brain region (e.g., forebrain or cortex) on ice.
- Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
- Resuspend the pellet in fresh, ice-cold Homogenization Buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.
- Wash the pellet a final time by resuspending in Assay Buffer.

- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
- Store the membrane aliquots at -80°C until use.

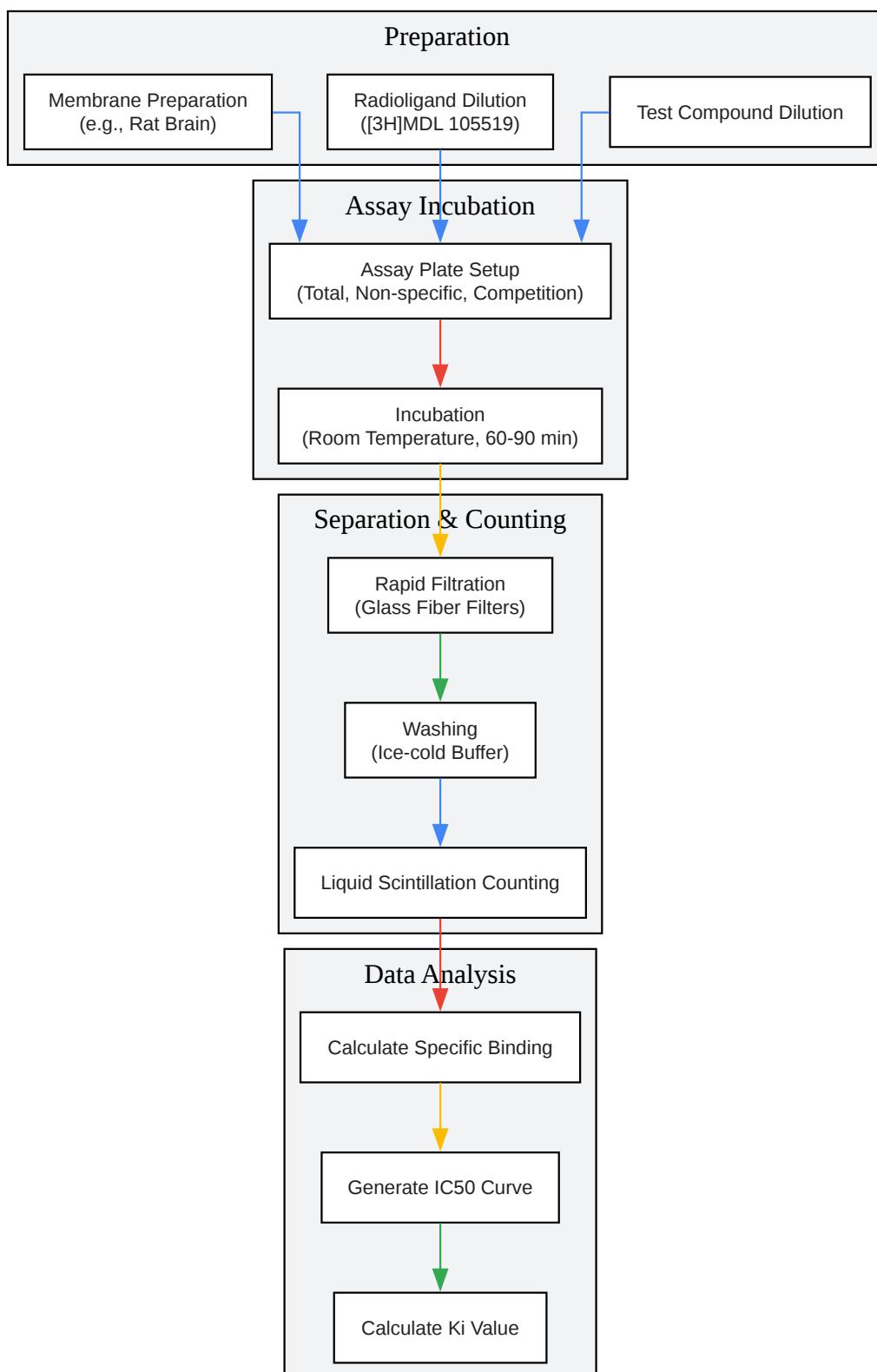
Radioligand Binding Assay Protocol

- Assay Setup: Set up the assay in polypropylene tubes. For each data point, prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the competing compound.
- Total Binding: Add 50 μ L of Assay Buffer, 50 μ L of [³H]MDL 105519 (at a final concentration of ~2-4 nM), and 100 μ L of the membrane preparation (containing 50-100 μ g of protein) to the designated tubes.
- Non-Specific Binding: Add 50 μ L of a high concentration of an unlabeled glycine site antagonist (e.g., 10 μ M MDL 105519 or 1 mM glycine), 50 μ L of [³H]MDL 105519, and 100 μ L of the membrane preparation.
- Competition Binding: Add 50 μ L of the competing test compound at various concentrations, 50 μ L of [³H]MDL 105519, and 100 μ L of the membrane preparation.
- Incubation: Gently vortex the tubes and incubate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding) using a filtration manifold.
- Washing: Immediately wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
- Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.
- Data Acquisition: Measure the radioactivity in each vial in counts per minute (CPM) using a liquid scintillation counter.

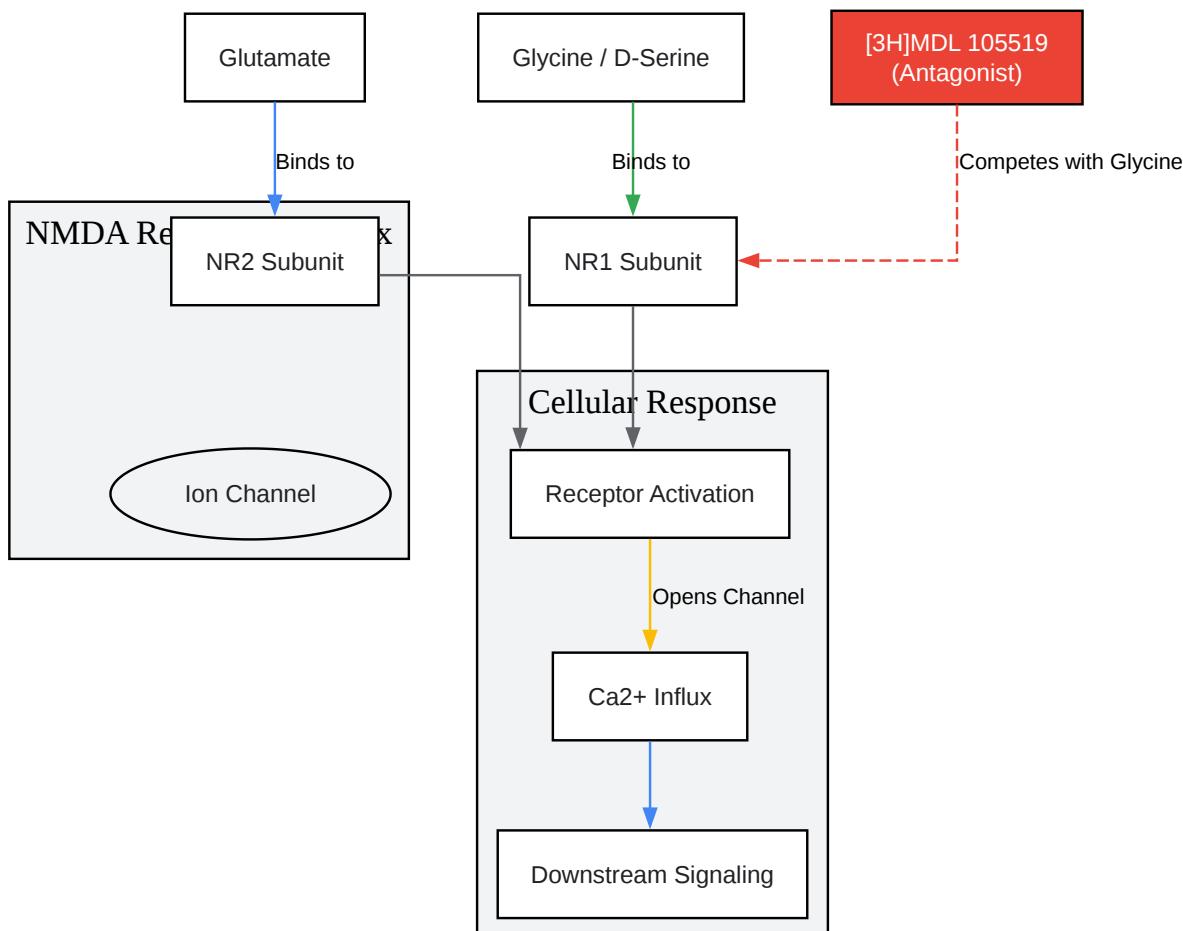
Data Analysis

- Calculate the mean CPM for each set of triplicates.
- Determine the specific binding by subtracting the mean CPM of the non-specific binding from the mean CPM of the total binding.
- For competition experiments, calculate the percent specific binding at each concentration of the test compound.
- Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., Prism) to determine the IC50 value.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

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Caption: Workflow for the [³H]MDL 105519 Radioligand Binding Assay.

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